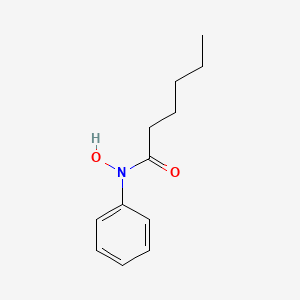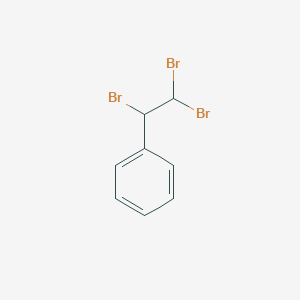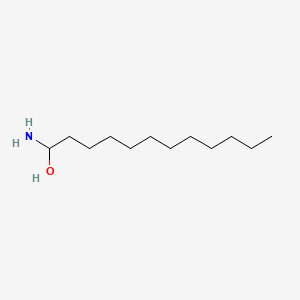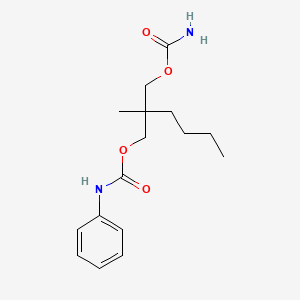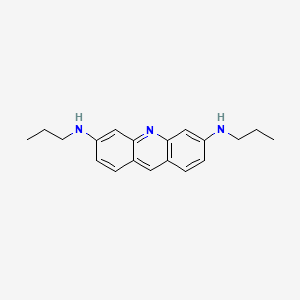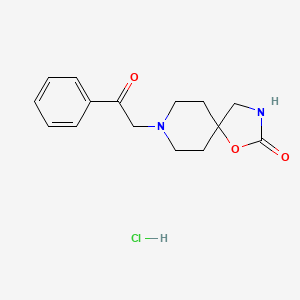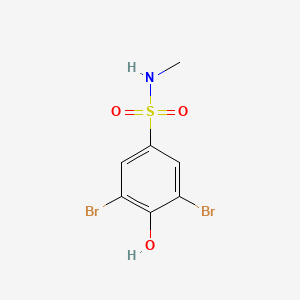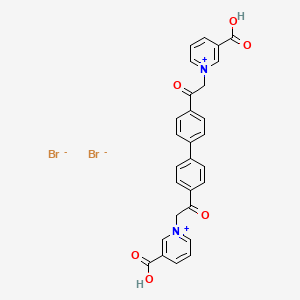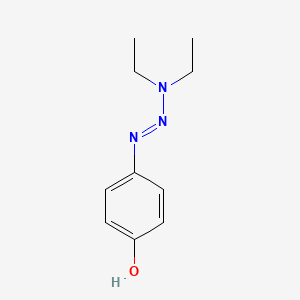
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a triazan-1-ylidene group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexa-2,5-dien-1-one with a suitable triazan-1-ylidene precursor under controlled conditions. One common method involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The reaction is carried out under visible light irradiation in the presence of various diamines, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization can further improve the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazan-1-ylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound.
Scientific Research Applications
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo dienone-phenol rearrangement, which is a reaction where a cyclohexadienone is converted into a phenol in the presence of acid . This rearrangement can lead to the formation of biologically active phenolic compounds that interact with cellular targets and pathways, exerting their effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- N,N′-Bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines
Uniqueness
4-(3,3-Diethyltriazan-1-ylidene)cyclohexa-2,5-dien-1-one is unique due to the presence of the triazan-1-ylidene group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or functional groups, leading to variations in their reactivity and applications.
Properties
CAS No. |
33851-97-7 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-(diethylaminodiazenyl)phenol |
InChI |
InChI=1S/C10H15N3O/c1-3-13(4-2)12-11-9-5-7-10(14)8-6-9/h5-8,14H,3-4H2,1-2H3 |
InChI Key |
KOTKZNZLJKGBIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


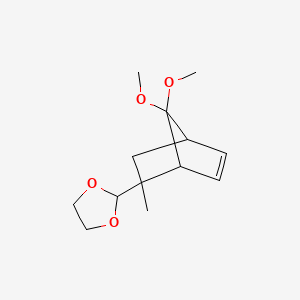
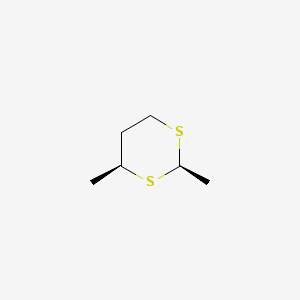
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
